molecular formula C8H19NO8 B12664053 Einecs 243-795-1 CAS No. 20405-61-2

Einecs 243-795-1

Cat. No.: B12664053
CAS No.: 20405-61-2
M. Wt: 257.24 g/mol
InChI Key: HBOFLISMNXEFQN-JJKGCWMISA-N
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Description

EINECS 243-795-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981 .

Properties

CAS No.

20405-61-2

Molecular Formula

C8H19NO8

Molecular Weight

257.24 g/mol

IUPAC Name

2-aminoethanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7.C2H7NO/c7-1-2(8)3(9)4(10)5(11)6(12)13;3-1-2-4/h2-5,7-11H,1H2,(H,12,13);4H,1-3H2/t2-,3-,4+,5-;/m1./s1

InChI Key

HBOFLISMNXEFQN-JJKGCWMISA-N

Isomeric SMILES

C(CO)N.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

C(CO)N.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 243-795-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 243-795-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be utilized in the production of other chemical compounds or materials .

Mechanism of Action

The mechanism of action of Einecs 243-795-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methodological Framework for Identifying Analogs

Similar compounds are identified through structural or functional similarity, as outlined in the RASAR approach (Figure 7, ). Key criteria include:

  • Structural similarity : Defined by a Tanimoto index ≥70% using PubChem 2D fingerprints, which compare molecular substructures .
  • Functional similarity : Shared industrial applications or toxicological profiles (e.g., pesticides, plasticizers) .

Case Study: Coverage of EINECS Chemicals by Labeled Analogs

A study compared 1,387 REACH Annex VI Table 3.1 chemicals (labeled for toxicity data) with 33,000 EINECS substances. Using a Tanimoto index threshold of 70%, researchers demonstrated that 1,387 labeled compounds provided analogs for over 33,000 EINECS chemicals, achieving broad chemical space coverage (Figure 7, ). This highlights how a small subset of well-characterized compounds can predict properties for a vast inventory .

Table 1: Key Metrics for Analog Identification
Parameter Value/Description Source
Similarity threshold Tanimoto index ≥70%
Labeled compounds (Annex VI) 1,387
Covered EINECS compounds 33,000
Computational method PubChem 2D fingerprints

QSAR Models for Toxicity Prediction

QSAR models developed for EINECS chemicals, such as substituted mononitrobenzenes and chlorinated alkanes, rely on hydrophobicity (log Kow) and in vitro/in vivo toxicity correlations. For example:

  • Chlorinated alkanes : Fish toxicity predicted using in vitro assays and log Kow values .
  • Organothiophosphates: Interspecies QSAR models link daphnid toxicity data to fish toxicity .

These models exemplify how analogs with shared functional groups or mechanisms enable extrapolation of toxicological data, reducing reliance on animal testing .

Challenges and Limitations

  • Structural diversity : Only 54% of EINECS chemicals are classifiable into groups amenable to QSAR modeling . Botanical extracts and complex mixtures often lack clear analogs.
  • Threshold sensitivity : A 70% Tanimoto index may exclude marginally dissimilar compounds with relevant toxicological overlap .

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